molecular formula C17H16O5 B4633346 PROP-2-EN-1-YL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE

PROP-2-EN-1-YL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE

Cat. No.: B4633346
M. Wt: 300.30 g/mol
InChI Key: WAUWYPKDMWCIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROP-2-EN-1-YL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of PROP-2-EN-1-YL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chromenone core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone structure.

    Introduction of the cyclopenta ring: This step involves the addition of a cyclopentane ring to the chromenone core through a series of reactions, including alkylation and cyclization.

    Attachment of the prop-2-en-1-yl group: The final step involves the esterification of the chromenone derivative with prop-2-en-1-yl acetate under acidic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

PROP-2-EN-1-YL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines replace the ester group under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

PROP-2-EN-1-YL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular functions.

    Modulating signaling pathways: The compound can affect signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Interacting with DNA: It may bind to DNA and interfere with transcription and replication processes, leading to changes in gene expression.

Comparison with Similar Compounds

PROP-2-EN-1-YL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE can be compared with other coumarin derivatives, such as:

    Coumarin: The parent compound with a simpler structure and widely studied for its anticoagulant properties.

    Umbelliferone: A hydroxylated derivative with antioxidant and anti-inflammatory activities.

    Scopoletin: A methoxylated derivative known for its antimicrobial and anti-inflammatory properties.

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

prop-2-enyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-2-8-20-16(18)10-21-11-6-7-13-12-4-3-5-14(12)17(19)22-15(13)9-11/h2,6-7,9H,1,3-5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUWYPKDMWCIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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PROP-2-EN-1-YL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE
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PROP-2-EN-1-YL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE
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PROP-2-EN-1-YL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE
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PROP-2-EN-1-YL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE
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PROP-2-EN-1-YL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE
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PROP-2-EN-1-YL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE

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